3-(2-Aminopropoxy)-2,4-dimethylphenol
Description
3-(2-Aminopropoxy)-2,4-dimethylphenol (CAS: Not explicitly provided; referred to as metahydroxymexiletine, mHM) is a hydroxylated analog of the antiarrhythmic drug mexiletine. It features a 2,4-dimethylphenol backbone substituted with a 2-aminopropoxy group at the meta position (C3) of the aromatic ring . This compound was synthesized alongside other mexiletine derivatives, such as parahydroxymexiletine (pHM; 4-(2-aminopropoxy)-3,5-dimethylphenol), to explore structure-activity relationships in voltage-gated sodium channel modulation .
Properties
CAS No. |
129417-37-4 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-(2-aminopropoxy)-2,4-dimethylphenol |
InChI |
InChI=1S/C11H17NO2/c1-7-4-5-10(13)9(3)11(7)14-6-8(2)12/h4-5,8,13H,6,12H2,1-3H3 |
InChI Key |
LBHCZYGJQAXJSW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)O)C)OCC(C)N |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C)OCC(C)N |
Synonyms |
1-(2,6-dimethyl-3-hydroxyphenoxy)-2-aminopropane 3-hydroxymexiletine m-hydroxymexiletine meta-hydroxymexiletine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Environmental Fate and Degradation
- This compound: The hydrophilic amine group may enhance biodegradability but reduce soil sorption compared to 2,4-DMP (logP ~1.5 vs. 2.5) .
- 2,4-DMP : Moderate water solubility and low volatility; tends to adsorb to organic sediments (logP 2.5) . Detected in groundwater exceeding hazard thresholds .
- Chlorophenols: Greater environmental persistence due to resistance to microbial degradation .
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